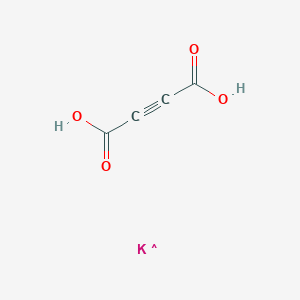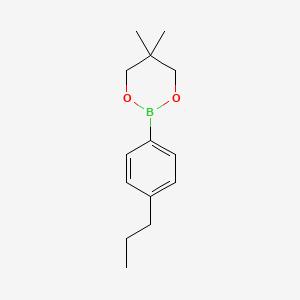
Cytidylyl-(3'->5')-guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidylyl-(3’->5’)-guanosine is a dinucleotide composed of cytidine and guanosine linked by a phosphodiester bond between the 3’ hydroxyl group of cytidine and the 5’ phosphate group of guanosine. This compound is significant in the study of nucleic acids and their functions, particularly in the context of RNA and DNA synthesis and repair mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cytidylyl-(3’->5’)-guanosine typically involves the coupling of cytidine and guanosine monomers. One common method is the phosphoramidite approach, which includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of cytidine and guanosine are protected using suitable protecting groups, such as dimethoxytrityl (DMT) for the 5’ hydroxyl group.
Activation of Phosphate Group: The 3’ hydroxyl group of cytidine is activated using a phosphoramidite reagent.
Coupling Reaction: The activated cytidine is then coupled with the 5’ hydroxyl group of guanosine.
Oxidation: The phosphite triester formed is oxidized to a phosphate triester.
Deprotection: The protecting groups are removed to yield cytidylyl-(3’->5’)-guanosine.
Industrial Production Methods
Industrial production of cytidylyl-(3’->5’)-guanosine may involve automated solid-phase synthesis, which allows for the efficient and scalable production of oligonucleotides. This method uses a solid support to which the first nucleotide is attached, and subsequent nucleotides are added sequentially through cycles of deprotection, coupling, and oxidation.
Chemical Reactions Analysis
Types of Reactions
Cytidylyl-(3’->5’)-guanosine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent nucleosides.
Oxidation and Reduction: The nucleobases can undergo oxidation and reduction reactions, which may alter their chemical properties and biological activities.
Substitution: The nucleobases can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Hydrolysis: Cytidine and guanosine.
Oxidation: Oxidized forms of cytidine and guanosine.
Reduction: Reduced forms of cytidine and guanosine.
Scientific Research Applications
Cytidylyl-(3’->5’)-guanosine has numerous applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of nucleotides and nucleic acids.
Biology: Plays a role in understanding RNA and DNA synthesis, repair, and function.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of nucleic acid-based technologies, such as PCR and sequencing.
Mechanism of Action
The mechanism of action of cytidylyl-(3’->5’)-guanosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The compound can interact with various molecular targets, including enzymes involved in nucleic acid synthesis and repair, such as polymerases and ligases. These interactions can affect the fidelity and efficiency of nucleic acid replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Adenylyl-(3’->5’)-cytidine: Similar structure but with adenine instead of guanine.
Uridylyl-(3’->5’)-cytidine: Contains uracil instead of guanine.
Thymidylyl-(3’->5’)-cytidine: Contains thymine instead of guanine.
Uniqueness
Cytidylyl-(3’->5’)-guanosine is unique due to the specific pairing of cytidine and guanosine, which can influence its chemical properties and biological activities. This specific pairing can affect the stability, reactivity, and interactions of the compound with other molecules, making it distinct from other dinucleotides.
Properties
Molecular Formula |
C19H25N8O12P |
|---|---|
Molecular Weight |
588.4 g/mol |
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H25N8O12P/c20-8-1-2-26(19(33)23-8)17-12(31)13(6(3-28)37-17)39-40(34,35)36-4-7-10(29)11(30)16(38-7)27-5-22-9-14(27)24-18(21)25-15(9)32/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32) |
InChI Key |
CTMZLDSMFCVUNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[[4-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[2-[[2-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12064037.png)
![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide](/img/structure/B12064041.png)
![Benzene, [(5-hexenyloxy)methyl]-](/img/structure/B12064047.png)


amine](/img/structure/B12064063.png)
![Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide](/img/structure/B12064072.png)


![Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)-](/img/structure/B12064084.png)

![3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12064099.png)
